Clavubicyclone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H34O7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (4R)-4-acetyloxy-4-[(1R,2R,5S)-5-acetyloxy-6-[(Z)-oct-2-enyl]-8-oxo-2-bicyclo[3.2.1]octa-3,6-dienyl]butanoate |
InChI |
InChI=1S/C25H34O7/c1-5-6-7-8-9-10-11-19-16-21-20(14-15-25(19,24(21)29)32-18(3)27)22(31-17(2)26)12-13-23(28)30-4/h9-10,14-16,20-22H,5-8,11-13H2,1-4H3/b10-9-/t20-,21-,22-,25+/m1/s1 |
InChI Key |
YIWFJLGLYGKPCC-WGXSZPDRSA-N |
Isomeric SMILES |
CCCCC/C=C\CC1=C[C@@H]2[C@@H](C=C[C@]1(C2=O)OC(=O)C)[C@@H](CCC(=O)OC)OC(=O)C |
Canonical SMILES |
CCCCCC=CCC1=CC2C(C=CC1(C2=O)OC(=O)C)C(CCC(=O)OC)OC(=O)C |
Synonyms |
clavubicyclone |
Origin of Product |
United States |
Chemical Structure and Properties
The defining feature of Clavubicyclone is its bicyclo[3.2.1]octane core. This complex scaffold is adorned with two side chains and a notable acetoxyl group at a bridgehead position. acs.org The relative stereochemistry of the chiral centers on this core was established through spectroscopic methods. acs.org
| Property | Value |
| Chemical Formula | C25H34O7 |
| Molecular Weight | 446.53 g/mol |
| Appearance | Not specified in literature |
| Solubility | Not specified in literature |
| CAS Number | 410549-37-8 |
Synthetic Methodologies Towards Clavubicyclone and Its Analogs
Total Synthesis Approaches of Clavubicyclone
The synthesis of this compound has been approached from both racemic and enantioselective standpoints, with key strategies centered on powerful rearrangement reactions to construct the core structure.
The first and most notable total synthesis of (±)-clavubicyclone was accomplished by the research group of Ito and Iguchi, who also isolated the compound from an Okinawan soft coral, Clavularia viridis. researchmap.jpscribd.com Their strategy successfully constructed the key bicyclo[3.2.1]octane skeleton through a Cope rearrangement, a type of beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement, of a divinylcyclopropane derivative. researchmap.jpbeilstein-journals.orgacs.orgresearchgate.netfigshare.comnih.gov
The synthesis commenced with the preparation of a key divinylcyclopropane precursor. scribd.comnih.gov This was achieved through several steps, including an aldol (B89426) reaction and an intramolecular cyclopropanation catalyzed by a rhodium complex. scribd.comnih.gov The resulting intermediate, a trans-divinylcyclopropane, was then subjected to thermal conditions to induce the key rearrangement. nih.gov
Following the successful formation of the bicyclic core, the remaining functional groups were installed. researchmap.jpscribd.comfigshare.com This involved a sequence of reactions including a Barton decarboxylation to introduce the bridgehead acetoxyl group, a Wittig reaction to construct one of the side chains, and an alkylation to complete the second side chain. researchmap.jpscribd.comacs.org The spectroscopic data of the synthesized racemic this compound was identical to that of the natural product, confirming the success of the total synthesis. scribd.com The entire synthesis was completed in 15 steps. nih.gov
Following the successful racemic synthesis in 2006, the original authors noted that efforts toward an enantiomerically pure version of this compound were underway. scribd.com The determination of the absolute stereochemistry of the natural product remained an important goal. Subsequent scientific conference proceedings and abstracts from 2008 and 2021 indicate that "asymmetric synthetic studies" and an "enantioselective synthesis study" of this compound have been subjects of ongoing research by the same group. researchmap.jpjst.go.jp However, a detailed, peer-reviewed publication of a completed enantioselective total synthesis is not yet prominent in the literature.
Approaches to the asymmetric synthesis of other complex molecules have utilized chiral auxiliaries in conjunction with the divinylcyclopropane rearrangement, which could theoretically be applied to this compound. beilstein-journals.org For instance, rhodium-catalyzed cyclopropanation using a vinyldiazo compound bearing a chiral auxiliary has been used to generate an intermediate cis-divinylcyclopropane that rearranges enantioselectively. beilstein-journals.org Such strategies represent potential pathways for achieving an asymmetric synthesis of this compound.
Racemic Total Synthesis Strategies
Key Chemical Rearrangements and Cyclization Strategies in this compound Synthesis
The core challenge in synthesizing this compound lies in the construction of its bicyclo[3.2.1]octane ring system. The divinylcyclopropane-cycloheptadiene rearrangement (DVCPR) has proven to be the most effective solution to this challenge.
The application of the DVCPR was the cornerstone of the successful total synthesis of (±)-clavubicyclone. nih.govresearchmap.jp This powerful rearrangement was employed to convert a specifically synthesized divinylcyclopropane intermediate into the target bicyclo[3.2.1]octane skeleton, which contains the seven-membered ring characteristic of a cycloheptadiene. In the reported synthesis, a rhodium-catalyzed intramolecular cyclopropanation was first used to form the divinylcyclopropane system. beilstein-journals.orgnih.gov This precursor was then heated under forcing conditions, which triggered the DVCPR to yield the desired bridged bicyclic core of this compound. beilstein-journals.orgnih.gov
The DVCPR is a thermally-induced beilstein-journals.orgbeilstein-journals.org-sigmatropic reaction, mechanistically related to the well-known Cope rearrangement. asymchem.com For the rearrangement to proceed via a concerted, low-energy pathway, the two vinyl groups on the cyclopropane (B1198618) ring must be in a cis relationship. The reaction then proceeds through a boat-like transition state to form the cycloheptadiene product. nih.gov
In the synthesis of this compound, the key precursor formed was a trans-divinylcyclopropane. nih.gov The trans geometry of the vinyl groups prevents a concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic process. nih.gov Therefore, the rearrangement must proceed through a non-concerted, higher-energy pathway. It is proposed that under high heat, the cyclopropane's C1-C2 bond undergoes homolytic cleavage to form a diradical intermediate. nih.gov This allows for rotation around the remaining single bond, leading to the formation of the required cis geometry, which can then rapidly rearrange to the final cycloheptadiene product. nih.gov
Stereochemical control is a critical aspect of the DVCPR. The concerted rearrangement is stereospecific, but the synthesis of this compound began with a trans-divinylcyclopropane intermediate, which cannot rearrange directly. nih.gov This necessitated an isomerization from the trans to the cis isomer.
Mechanistic Considerations of DVCPR in this compound Synthesis
Cope Rearrangement in Bicyclo[3.2.1]octane Skeleton Construction
A pivotal step in several total syntheses of this compound is the construction of the signature bicyclo[3.2.1]octane skeleton, for which the Cope rearrangement of a divinylcyclopropane precursor has proven to be a powerful and effective strategy. acs.orgnih.govnih.govfigshare.com This acs.orgacs.org-sigmatropic rearrangement allows for the stereospecific formation of the complex bicyclic core from a more readily accessible cyclopropane intermediate.
In a notable synthesis, a trans-divinylcyclopropane was subjected to thermal conditions to induce the rearrangement. nih.gov The reaction required elevated temperatures, with the yield significantly improving when the reaction was conducted in a high-boiling solvent like diphenyl ether at 180°C, affording the desired bicyclo[3.2.1]octane product in 58% yield. acs.orgnih.gov Lower temperatures or different solvents resulted in lower yields. acs.org This transformation sets the stage for subsequent functionalization to complete the synthesis of (±)-clavubicyclone. nih.gov
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 110 | 48 | 35 |
| Xylene | 140 | 18 | 36 |
| Diphenyl ether | 180 | 0.5 | 58 |
| Table 1: Conditions for the Cope Rearrangement in the Synthesis of (±)-Clavubicyclone. acs.org |
Diradical Mechanisms and Concerted Pathways in this compound-Related Cope Rearrangements
The mechanism of the Cope rearrangement can be complex, existing on a spectrum between a fully concerted pericyclic process and a stepwise reaction involving diradical intermediates. comporgchem.comcaltech.eduwikipedia.org For the prototypical rearrangement of 1,5-hexadiene, a concerted pathway proceeding through a chair-like transition state is generally favored. comporgchem.comwikipedia.orglscollege.ac.in However, in constrained systems, such as the divinylcyclopropanes used in this compound synthesis, the mechanism can be more nuanced.
In the synthesis of (±)-clavubicyclone, the precursor is a trans-divinylcyclopropane. nih.gov This stereochemistry prevents a concerted acs.orgacs.org-sigmatropic shift through a low-energy chair-like transition state. nih.gov Consequently, the rearrangement is proposed to proceed through a higher-energy diradical mechanism. nih.gov This involves the initial cleavage of the cyclopropane ring to form a diradical intermediate, which then undergoes cyclization to form the bicyclo[3.2.1]octane system. The necessity of high temperatures for this transformation is consistent with the higher activation energy required for a non-concerted, diradical pathway. acs.orgnih.gov Computational studies on similar systems have shown that the stability of potential diradical intermediates, often influenced by substituent effects, plays a crucial role in determining whether the reaction proceeds via a concerted or stepwise mechanism. comporgchem.com
Rhodium-Catalyzed Intramolecular Cyclopropanation
The synthesis of the divinylcyclopropane precursor for the key Cope rearrangement often employs a rhodium-catalyzed intramolecular cyclopropanation. nih.govuni-konstanz.denii.ac.jp This reaction is a highly effective method for constructing the three-membered ring from a suitable diazoester precursor. uni-konstanz.debeilstein-journals.org
In the total synthesis of (±)-clavubicyclone, a diazoester intermediate was treated with a rhodium catalyst, such as Rh₂(OAc)₄, to furnish the desired cyclopropane derivative in high yield (90%). acs.org This step is crucial as it sets up the stereochemistry of the vinyl groups on the cyclopropane ring, which in turn dictates the feasibility and mechanism of the subsequent Cope rearrangement. nih.gov The use of rhodium carbenoid chemistry is a common and powerful tool in the synthesis of complex molecules, allowing for the efficient formation of strained ring systems. beilstein-journals.orgrsc.orgnih.gov
Ancillary Functional Group Transformations in this compound Synthesis
Following the construction of the core bicyclic structure, the synthesis of this compound requires a series of carefully orchestrated functional group transformations to install the correct side chains and stereocenters. acs.orgnih.govfigshare.com These reactions are critical for the successful completion of the total synthesis.
Barton Decarboxylation
A key challenge in the synthesis of this compound is the introduction of the bridgehead acetoxyl group. acs.orgscribd.com To achieve this, a Barton decarboxylation reaction was ingeniously employed. acs.orgnih.govfigshare.com This radical-based method allows for the conversion of a carboxylic acid to a functional group at a non-activated position.
In the synthetic route, a carboxylic acid intermediate was converted to its corresponding Barton ester. acs.org Subsequent photolysis in the presence of oxygen trapped the resulting alkyl radical as a hydroperoxide, which was then acetylated to afford the desired bridgehead acetate (B1210297) in a 57% yield over two steps. acs.org This transformation is a powerful example of applying radical chemistry to solve a challenging synthetic problem. acs.org
Wittig Reaction Applications
The installation of the side chains of this compound is achieved in part through the use of the Wittig reaction. acs.orgnih.govfigshare.com This classic olefination method is instrumental in forming carbon-carbon double bonds with control over their geometry. total-synthesis.com
In one of the final stages of the synthesis of (±)-clavubicyclone, an aldehyde intermediate was reacted with the ylide derived from hexyltriphenylphosphonium bromide. acs.org The choice of base and solvent was found to be critical for the stereochemical outcome of the reaction. Using sodium hexamethyldisilazide (NaHMDS) as the base in ether resulted in a highly Z-selective olefination (>95:5 Z:E). acs.org In contrast, using n-butyllithium (n-BuLi) led to a less selective mixture (3:1 Z:E), and conducting the reaction in THF resulted in undesired side reactions. acs.org This highlights the sensitivity of the Wittig reaction to reaction conditions and the importance of optimization in the context of a complex total synthesis. acs.org
| Base | Solvent | Z:E Ratio |
| NaHMDS | Ether | >95:5 |
| n-BuLi | THF | 3:1 |
| Table 2: Influence of Reaction Conditions on the Stereoselectivity of the Wittig Reaction in this compound Synthesis. acs.org |
Development of Formal Syntheses of this compound
The formal synthesis of this compound, a marine prostanoid isolated from the Okinawan soft coral Clavularia viridis, has been a subject of significant interest for organic chemists due to its unique bicyclo[3.2.1]octane skeleton. nih.govscribd.com The development of synthetic routes has focused on efficiently constructing this core and installing the requisite functional groups.
A prominent total synthesis of (±)-clavubicyclone was achieved by Iguchi and coworkers. acs.orguni-konstanz.de A key strategic element of their approach is a Cope rearrangement of a divinylcyclopropane derivative to assemble the bicyclo[3.2.1]octane framework. nih.govresearchgate.net The synthesis commences from known starting materials and involves several key transformations. An intramolecular cyclopropanation of a diazo-β-ketoester precursor, catalyzed by rhodium(II) acetate dimer, is employed to form a bicyclic ketone intermediate. scribd.combeilstein-journals.org This intermediate is then elaborated to the divinylcyclopropane substrate required for the pivotal Cope rearrangement. nih.gov The rearrangement is conducted thermally at high temperatures (180 °C in diphenyl ether) to yield the desired bicyclo[3.2.1]octane system. nih.gov Another critical step involves the introduction of the bridgehead acetoxyl group, which is accomplished via a Barton decarboxylation, followed by the oxidation of the resulting radical intermediate with oxygen. scribd.comacs.org The synthesis is completed by the construction of the two side chains using methods such as the Wittig reaction. acs.org
An alternative conceptual approach involves the divinylcyclopropane–cycloheptadiene rearrangement (DVCPR). beilstein-journals.org Research by Davies and coworkers has explored the application of formal [4+3] cycloadditions, which proceed through a DVCPR, for the synthesis of complex natural products. uni-konstanz.debeilstein-journals.org This strategy utilizes a rhodium-catalyzed reaction between a vinyldiazoester and a diene to form a cis-divinylcyclopropane intermediate, which then rearranges under thermal conditions to furnish a bicyclic system. uni-konstanz.deresearchgate.net While this methodology was applied to the synthesis of related natural products like tremulenolide A and frondosin B, it represents a powerful formal strategy for accessing the core structure of compounds like this compound. uni-konstanz.debeilstein-journals.orgbeilstein-journals.org
The table below summarizes the key stages in the formal synthesis of (±)-Clavubicyclone as reported by Iguchi.
| Stage | Key Reaction | Description | Reference(s) |
| 1. Precursor Synthesis | Aldol & Wittig Reactions | Construction of an aldehyde precursor from cis-2-butene-1,4-diol, followed by reactions to build the carbon chain. | acs.org |
| 2. Cyclopropane Formation | Intramolecular Cyclopropanation | A diazo-β-ketoester is treated with a catalytic amount of rhodium(II) acetate to yield a bicyclic compound. acs.orgbeilstein-journals.org | acs.orgbeilstein-journals.org |
| 3. Bicyclic Core Construction | Cope Rearrangement | Thermal rearrangement of a divinylcyclopropane intermediate at high temperature to form the core bicyclo[3.2.1]octane skeleton. | nih.govacs.orgresearchgate.net |
| 4. Bridgehead Functionalization | Barton Decarboxylation | Conversion of a carboxylic acid to an acetoxyl group at the bridgehead position. beilstein-journals.org | acs.orgbeilstein-journals.org |
| 5. Side Chain Installation | Wittig Reaction & Oxidation | Installation of the two side chains onto the bicyclic core, followed by final oxidation steps to yield (±)-Clavubicyclone. | acs.org |
Application of Novel Catalytic Systems in this compound Synthesis
The synthesis of this compound relies on several catalytic transformations to achieve efficiency and control. The application of novel catalytic systems has been crucial for the construction of key intermediates.
A central catalytic step in the synthesis of this compound is the rhodium-catalyzed intramolecular cyclopropanation. beilstein-journals.org Specifically, rhodium(II) acetate dimer (Rh₂(OAc)₄) is used in catalytic amounts to effectively promote the formation of the cyclopropane ring from a diazo precursor. scribd.com This reaction proceeds to give the bicyclic ketone intermediate in high yield (90%) as a diastereomeric mixture. scribd.com The use of this rhodium catalyst is a hallmark of modern synthetic strategies for creating strained ring systems with high efficiency.
While the key Cope rearrangement step to form the bicyclo[3.2.1]octane skeleton is a thermal, uncatalyzed process, the synthesis of its precursor is enabled by catalysis. nih.gov Furthermore, related formal synthesis strategies have employed novel catalytic systems. For instance, the formal [4+3] cycloaddition approach involves a selective rhodium-catalyzed cyclopropanation of a diene to furnish the required cis-divinylcyclopropane, which is the substrate for the subsequent rearrangement. uni-konstanz.deresearchgate.net
Other catalytic systems are employed throughout the synthesis for various functional group transformations. These include:
Wittig Reaction: This reaction, which utilizes phosphonium (B103445) ylides generated in situ with a strong base like NaHMDS, is not catalytic in the traditional sense but is a key reagent-controlled method for olefination to build the side chains. acs.org
Oxidation Catalysts: Manganese dioxide (MnO₂) is used for the selective oxidation of allylic alcohols in the synthesis of early-stage aldehydes. acs.org Later stages of the synthesis employ Swern oxidation conditions to furnish the final ketone. acs.org
Enantioselective Catalysis: Research into the enantioselective synthesis of this compound has been reported, suggesting the development of chiral catalytic systems to control the stereochemistry of the molecule. jst.go.jp For the related compound tricycloclavulone (B1245656), a catalytic enantioselective [2+2]-cycloaddition using a novel chiral copper catalyst has been successfully implemented. researchgate.net
The table below details the primary catalytic systems applied in the synthesis of this compound.
| Catalyst/System | Reaction Type | Purpose in Synthesis | Reference(s) |
| Rhodium(II) Acetate Dimer | Intramolecular Cyclopropanation | Formation of the key bicyclic cyclopropane intermediate from a diazo compound. | scribd.combeilstein-journals.org |
| Manganese Dioxide (MnO₂) | Oxidation | Selective oxidation of an allylic alcohol to an aldehyde in an early synthetic intermediate. | acs.org |
| Swern Oxidation Reagents | Oxidation | Oxidation of a secondary alcohol to the corresponding ketone in the final step of the total synthesis. | acs.org |
| Chiral Copper Catalyst | [2+2]-Cycloaddition | Used in the synthesis of the related tricycloclavulone to establish stereocenters, indicating potential for this compound analogs. | researchgate.net |
Structural Elucidation Methodologies and Stereochemical Assignments
Advanced Spectroscopic Techniques for Structure Determination
The foundational work to determine the gross structure of clavubicyclone relied on a suite of advanced spectroscopic methods. The molecular formula was established as C25H34O7 through High-Resolution Electron Ionization Mass Spectrometry (HREIMS). This formula indicated a high degree of unsaturation, which was further investigated using Nuclear Magnetic Resonance (NMR) spectroscopy.
One-dimensional (1D) NMR spectroscopy, including both ¹H and ¹³C NMR, provided the initial framework of the carbon skeleton and proton environments. The ¹³C NMR spectrum confirmed the presence of all 25 carbons in the molecule. To piece together the connectivity of these atoms, two-dimensional (2D) NMR experiments were crucial. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was instrumental in establishing the bicyclo[3.2.1]octane core by revealing long-range correlations between protons and carbons, thereby connecting the various structural fragments into a coherent whole.
| Technique | Information Obtained | Reference |
|---|---|---|
| HREIMS | Molecular Formula (C25H34O7) | |
| ¹H NMR | Proton chemical shifts and coupling constants | |
| ¹³C NMR | Carbon skeleton framework (25 carbons) | |
| HMBC | Long-range H-C correlations, confirming the bicyclo[3.2.1]octane ring system | |
| NOESY | Through-space proton correlations for stereochemical assignment | nih.gov |
Methodologies for Relative Stereochemical Assignment
With the planar structure established, the next challenge was to determine the relative configuration of the multiple stereocenters within the molecule. The primary tool for this task was Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov This technique detects through-space interactions between protons that are in close proximity, allowing for the determination of their relative orientation.
Key NOESY correlations were pivotal in defining the stereochemistry of this compound. For instance, a notable NOE correlation between the protons H-4 and H-11 was observed, which indicated an anti orientation of the side chain at position C-5 relative to the carbonyl bridge of the bicyclo[3.2.1]octane system. Furthermore, the geometry of the double bond within the side chain was also resolved using this method. A clear NOE correlation between protons H-13 and H-16 confirmed the cis (Z) stereochemistry of the double bond at C-14. These analyses, based on interpreting NOESY NMR data, were the principal method for assigning the relative stereochemistry of the cyclic core and its substituents. nih.gov
Determination of Absolute Configuration
The determination of the absolute configuration of this compound has been a more complex issue. While the relative stereochemistry was largely established through NOESY experiments, the absolute arrangement of the chiral centers was not fully elucidated by a single, direct experimental method in the initial reports. nih.gov
For the stereogenic center within the side chain bearing an acetoxy group, the configuration was initially proposed based on a biogenetic argument, rather than direct experimental evidence. nih.gov This approach relies on assumed biosynthetic pathways common to related natural products.
Further work in the field led to the total synthesis of (±)-clavubicyclone, a racemic mixture of the natural product and its enantiomer. nih.govscribd.comnih.gov This achievement confirmed the proposed gross structure and relative stereochemistry. nih.gov The synthesis notably employed a Cope rearrangement of a divinylcyclopropane derivative as a key step to construct the characteristic bicyclo[3.2.1]octane skeleton. nih.govnih.govresearchgate.net However, as the synthesis was not enantioselective, it produced both enantiomers and thus could not be used to assign the absolute configuration of the naturally occurring compound. nih.gov Definitive experimental determination of the absolute stereochemistry of this compound via methods such as X-ray crystallography of a suitable derivative or chiroptical spectroscopy (like Vibrational Circular Dichroism) has not been specified in the reviewed literature.
Chemical Reactivity and Synthetic Modification Studies of Clavubicyclone
Investigation of Functional Group Reactivity and Transformations
The total synthesis of clavubicyclone has provided significant insights into the reactivity of its functional groups. The construction of the bicyclo[3.2.1]octane skeleton is a key feature, often achieved through a Cope rearrangement of a divinylcyclopropane derivative. nih.gov This rearrangement is a thermally induced beilstein-journals.orgbeilstein-journals.org-sigmatropic shift that proceeds through a diradical mechanism due to the trans arrangement of the vinyl substituents on the cyclopropane (B1198618) ring. nih.gov
The synthesis highlights several key functional group transformations:
Barton Decarboxylation: This reaction is employed to introduce a functional group at a specific position on the bicyclic core. researchgate.net
Wittig Reaction: This olefination reaction is utilized to construct the side chains of the molecule. researchgate.netbeilstein-journals.org
Alkylation: This process is used to introduce alkyl groups, further functionalizing the core structure. researchgate.net
Oxidation and Reduction: Various oxidation and reduction steps are necessary to manipulate the oxidation states of different functional groups throughout the synthetic sequence. beilstein-journals.orgbeilstein-journals.org For instance, the selective oxidation of an allylic alcohol to an aldehyde is a critical step. beilstein-journals.org
The cyclopentenone unit, a structural motif related to intermediates in some synthetic approaches, is known for its diverse chemical reactivity, allowing for a wide range of modifications.
Strategies for Derivatization and Analog Generation
The generation of this compound derivatives and analogs is primarily driven by the need to explore its biological activity. Synthetic strategies often focus on modifying the side chains or the core bicyclic system.
One key strategy involves the divinylcyclopropane-cycloheptadiene rearrangement (DVCPR) , which has been applied in the total synthesis of this compound. beilstein-journals.org This method allows for the construction of the core bicyclic system and provides opportunities for introducing diversity by modifying the starting materials for the rearrangement.
Another approach involves the [2+2] cycloaddition of a ketene (B1206846) to a chiral enol ether, which can be used to create key intermediates for the synthesis of related bicyclic structures. acs.org Furthermore, the use of ring-closing metathesis (RCM) with catalysts like the Grubbs catalyst has been instrumental in forming cyclic structures within synthetic intermediates. researchgate.net
The synthesis of various analogs allows for the investigation of how structural changes impact biological activity. For example, modifications to the side chains can influence the compound's interaction with biological targets. The development of enantioselective synthetic routes is also a significant area of research, aiming to produce specific stereoisomers of this compound and its analogs for biological evaluation. jst.go.jp
| Reaction Type | Reagents/Conditions | Purpose in Synthesis/Derivatization |
| Cope Rearrangement | Thermolysis (e.g., 180 °C in diphenyl ether) | Construction of the bicyclo[3.2.1]octane skeleton. nih.gov |
| Barton Decarboxylation | Standard conditions | Introduction of functional groups onto the core structure. beilstein-journals.org |
| Wittig Reaction | Wittig reagents | Formation of carbon-carbon double bonds for side chain construction. researchgate.netbeilstein-journals.org |
| Ring-Closing Metathesis | Grubbs catalyst | Formation of cyclic structures. researchgate.net |
| [2+2] Cycloaddition | Dichloroketene and chiral enol ether | Construction of key bicyclic intermediates. acs.org |
| Oxidation | Various oxidizing agents (e.g., DMP) | Conversion of alcohols to aldehydes or ketones. beilstein-journals.org |
| Reduction | Various reducing agents (e.g., NaBH4) | Conversion of carbonyls to alcohols. beilstein-journals.org |
Structure Activity Relationship Sar Investigations
Design Principles for Systematic SAR Studies of Clavubicyclone Analogs
Systematic SAR studies for a natural product like this compound are guided by its structural complexity and synthetic accessibility. The design of analogs would logically focus on modifying its key structural components: the bicyclo[3.2.1]octane scaffold, the two aliphatic side chains, and the bridgehead functional group. The principles for such studies are largely inferred from reported total syntheses and the activities of related natural compounds. nih.govacs.orgmdpi.com
Key design principles for generating this compound analogs include:
Preservation of the Bicyclic Core: The bicyclo[3.2.1]octane skeleton is a rigid and defining feature of this compound. Studies on a variety of related prostanoids isolated from Clavularia spp. suggest that the fundamental prostanoid skeleton may be the primary determinant of cytotoxicity, as various analogs with different side-chain geometries and oxidation patterns retain cytotoxic effects. mdpi.com Therefore, the initial design of analogs would likely maintain this core structure as a key pharmacophore.
Modification of the Carboxylic Acid Side Chain: The upper side chain contains a carboxylic acid, a common feature in prostanoids that is often crucial for receptor binding or transport. Synthetic strategies, such as the Wittig reaction used in the total synthesis of this compound, allow for the variation of this chain's length, rigidity, and the geometry of its double bond. acs.orgnih.gov Analogs could be designed to explore the importance of the carboxylic acid moiety by creating ester or amide derivatives.
Variation of the Lower Octenyl Side Chain: The lower side chain is an eight-carbon chain with a terminal double bond. Its length, degree of unsaturation, and stereochemistry are viable points for modification. The total synthesis of this compound involves an alkylation step to attach this chain, a method that could be adapted to introduce different alkyl or alkenyl fragments. acs.orgnih.gov
| Design Principle | Structural Target | Rationale & Synthetic Feasibility |
| Core Scaffold Integrity | Bicyclo[3.2.1]octane system | This rigid core is considered the primary pharmacophore. Its preservation is central to initial analog designs. mdpi.com |
| Side Chain Modification (Upper) | Carboxylic acid-bearing chain | The Wittig reaction allows for variations in chain length, geometry, and functional group (e.g., esters, amides) to probe binding requirements. acs.org |
| Side Chain Modification (Lower) | Octenyl chain | Alkylation strategies enable the introduction of diverse chains to explore the impact of lipophilicity and conformation on activity. acs.org |
| Bridgehead Functionalization | Acetoxyl group | The synthetic pathway allows for the introduction of various ester groups or other functionalities to determine their influence on potency and stability. acs.orgnih.gov |
**6.2. Methodologies for Evaluating Structural Modulations and Chemical Space Exploration
The evaluation of this compound and its synthetic analogs relies primarily on in vitro cell-based assays to quantify their biological activity, particularly their cytotoxicity against cancer cells. These methodologies are standard in the early stages of drug discovery and natural product research. mdpi.comnih.govnih.gov
The principal method for evaluating the biological effect of this compound analogs is the in vitro cytotoxicity assay . A common and widely used example is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay. researchgate.net In this colorimetric assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. By exposing cancer cells to varying concentrations of a compound, a dose-response curve can be generated to determine the IC₅₀ value—the concentration at which the compound inhibits 50% of cell growth or viability.
The exploration of this compound's chemical space involves testing its analogs against a panel of human cancer cell lines. This approach helps to identify not only the potency but also the potential selectivity of the compounds. For this compound and related marine prostanoids, a variety of cell lines have been used in research. mdpi.commdpi.comresearchgate.net
| Compound/Analog Class | Cancer Cell Lines Used for Evaluation | Reported Findings |
| This compound | Breast Carcinoma (MCF-7), Ovarian Carcinoma (OVCAR-3) | Moderate growth-inhibition activity observed. mdpi.com |
| Claviridenone F | Lung Adenocarcinoma (A549), Colon Adenocarcinoma (HT-29), Mouse Leukemia (P-388) | Showed significant cytotoxicity against all three cell lines. mdpi.com |
| Bromovulone III | Prostate Carcinoma (PC-3), Colon Adenocarcinoma (HT-29) | Exhibited high anti-tumor activity. mdpi.com |
| Various Prostanoids from Clavularia spp. | Oral Cancer (Ca9-22) | All tested prostanoids demonstrated strong cytotoxicity, suggesting the prostanoid skeleton is key to the bioactivity. mdpi.com |
Theoretical and Computational Approaches in this compound SAR
While specific computational studies focused on the SAR of this compound are not widely published, theoretical and computational chemistry provides powerful tools to complement experimental work. kallipos.granu.edu.au These methods can be applied to rationalize observed SAR trends, predict the activity of new analogs, and provide insights into the potential mechanism of action at the molecular level.
Potential computational approaches for this compound SAR include:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgacs.org For this compound, a QSAR model could be developed using a dataset of synthesized analogs and their corresponding IC₅₀ values. Structural descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog and correlated with their cytotoxic activity. Such a model could then be used to predict the potency of newly designed, yet unsynthesized, analogs, thereby prioritizing synthetic efforts. The bicyclo[3.2.1]octane framework has been the subject of QSAR studies for other classes of biologically active molecules, demonstrating the feasibility of this approach. acs.orgacs.org
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific biological target, such as a protein receptor or enzyme. A significant hurdle for this compound is that its precise molecular target has not been identified. However, should a target be discovered, molecular docking could be employed to simulate the binding of this compound and its analogs. This would help to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) and explain why certain structural modifications enhance or diminish activity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound or its analogs, either in a solvent or complexed with a hypothetical target, could reveal important information about its conformational preferences and the stability of its interactions. This can be particularly useful for understanding how the flexibility of the side chains influences binding and activity. Computational studies on other natural product inhibitors have successfully used MD simulations to understand their binding mechanisms. nih.gov
| Computational Technique | Purpose in SAR Studies | Potential Application to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | To correlate chemical structure with biological activity quantitatively. | Predict the cytotoxicity of new analogs based on their structural properties, guiding the design of more potent compounds. |
| Molecular Docking | To predict the binding mode and affinity of a molecule to a biological target. | If a target is identified, docking could rationalize the activity of different analogs and screen virtual libraries for new hits. |
| Molecular Dynamics (MD) Simulations | To study the time-dependent behavior and conformational flexibility of molecules and their complexes. | Analyze the conformational dynamics of this compound's side chains and assess the stability of its binding to a potential target protein. |
Future Research Directions for Clavubicyclone
Advancements in Asymmetric Synthetic Strategies
The initial total synthesis of clavubicyclone successfully produced the natural product as a racemic mixture. scribd.comnih.gov A primary objective for future research is the development of efficient asymmetric strategies to yield enantiomerically pure this compound. This would not only provide access to larger quantities of the specific biologically active stereoisomer but also definitively establish its absolute stereochemistry, which remains unconfirmed due to the limited quantities isolated from its natural source. jst.go.jp
Key areas for advancement include:
Enantioselective Catalysis: The original synthesis utilized a rhodium-catalyzed intramolecular cyclopropanation to form a key divinylcyclopropane intermediate. scribd.comnih.gov Future work could explore the use of chiral rhodium catalysts or other transition metal catalysts known for asymmetric cyclopropanation to induce stereoselectivity at this early stage. researchgate.net Similarly, the crucial Cope rearrangement, which forms the core bicyclo[3.2.1]octane skeleton, could be a target for asymmetric catalysis. nih.gov While the thermal conditions used in the initial synthesis are not conducive to stereocontrol, the development of metal- or organo-catalysts that can promote asymmetric beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangements at lower temperatures represents a significant opportunity. nih.gov
Chiral Pool Synthesis: An alternative approach involves starting from a readily available, enantiomerically pure starting material from the chiral pool. This strategy would build the required stereocenters into the synthetic framework from the outset, circumventing the need for a late-stage or difficult asymmetric transformation.
Auxiliary-Controlled Synthesis: The use of chiral auxiliaries provides another established method for inducing asymmetry. An auxiliary could be appended to an early-stage intermediate to direct the stereochemical outcome of key bond-forming reactions, such as the cyclopropanation or subsequent alkylations, and then be removed later in the synthesis.
A 2008 study highlighted the ongoing efforts toward an enantioselective synthesis, acknowledging the need to improve the yield of the key Cope rearrangement and to shorten the synthetic sequence as primary obstacles to be overcome. jst.go.jp
| Strategy | Key Transformation | Rationale and Future Direction |
|---|---|---|
| Enantioselective Catalysis | Intramolecular Cyclopropanation / Cope Rearrangement | Employ chiral transition metal catalysts (e.g., Rh, Cu) to establish key stereocenters during the formation of the cyclopropane (B1198618) or bicyclooctane core. researchgate.netnih.gov |
| Chiral Pool Synthesis | Selection of Starting Material | Utilize a naturally occurring, enantiopure starting material to pre-install stereochemistry, avoiding complex asymmetric induction steps. |
| Chiral Auxiliary | Various (e.g., Alkylation, Cycloaddition) | Temporarily introduce a chiral moiety to direct the stereochemical course of one or more reactions, to be removed at a later stage. |
| Route Re-design | Cope Rearrangement | Develop novel synthetic sequences that are shorter and allow for a more efficient and stereocontrolled execution of the key rearrangement step. jst.go.jp |
Exploration of Alternative Biosynthetic Pathways
The precise biosynthetic pathway to this compound in its source organism, the soft coral Clavularia viridis, has not been fully elucidated. It has been suggested that this compound may be derived from the electrocyclization of clavulone III, another prostanoid found in the same coral. mdpi.com However, this hypothesis requires experimental validation. Future research in this area will be crucial for understanding how nature constructs this unique carbon skeleton and could inspire novel biomimetic synthetic strategies.
Potential research avenues include:
Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled fatty acids like arachidonic acid) to Clavularia viridis and tracing the incorporation of the labels into the this compound structure would provide direct evidence for its biosynthetic origins and intermediates.
Genomic and Transcriptomic Analysis: Identifying and characterizing the genes and enzymes responsible for prostanoid synthesis in Clavularia viridis could uncover the specific synthases and cyclases involved in the this compound pathway. mdpi.com This could reveal whether it arises from a dedicated pathway or as a shunt product from the biosynthesis of other clavulones.
Biomimetic Synthesis Studies: The divinylcyclopropane–cycloheptadiene rearrangement (DVCPR), a type of Cope rearrangement, is a key step in the total synthesis of this compound and is also known to occur in the biosynthesis of other natural products. beilstein-journals.orguni-konstanz.de Investigating whether a similar enzymatic rearrangement is involved in this compound's natural formation is a compelling line of inquiry. researchgate.net For example, Gaich and co-workers used a DVCPR to provide experimental evidence for a proposed biosynthetic pathway, demonstrating the power of this approach. beilstein-journals.orguni-konstanz.de
Alternative Precursors: While clavulones are proposed precursors, alternative pathways involving different cyclizations of fatty acid hydroperoxides could also be considered and investigated. The vast diversity of oxylipins in corals suggests that multiple, potentially interconnected, biosynthetic pathways may be active. nih.gov
Uncovering the natural biosynthetic logic could provide enzymatic or biomimetic tools for a more efficient and stereospecific synthesis of this compound.
Integration with Emerging Catalytic and Mechanistic Research
The total synthesis of this compound can be significantly enhanced by incorporating modern catalytic methods. The existing route relies on a thermally induced Cope rearrangement at high temperatures (180 °C), which can limit yield and functional group tolerance. nih.gov
Future research should focus on:
Catalytic Cope Rearrangement: Exploring transition-metal catalysis (e.g., with palladium, nickel, or gold) or organocatalysis to lower the activation barrier of the key beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. researchgate.netresearchgate.net This would enable the reaction to proceed under milder conditions, potentially improving the yield and stereoselectivity. Mechanistic studies have shown that the trans-divinylcyclopropane intermediate must first isomerize to the cis-isomer before rearranging, a step that requires forcing thermal conditions. beilstein-journals.orgresearchgate.net A catalytic system could facilitate this isomerization or enable a direct rearrangement pathway, representing a significant process improvement.
Synergistic Catalysis: This strategy, where two distinct catalysts activate both reacting partners simultaneously, could be applied to various steps of the synthesis. nih.gov For instance, in constructing the side chains, a combination of catalysts could enable more direct and efficient bond formations than the multi-step sequences currently employed.
Photocatalysis and Electrocatalysis: These emerging fields offer green and powerful methods for forming C-C and C-X bonds under exceptionally mild conditions. frontiersin.orgnih.gov They could be applied to streamline the synthesis of the this compound side chains or to develop entirely new routes to the core structure, potentially avoiding harsh reagents like those used in the Barton decarboxylation step of the original synthesis. scribd.comacs.org
Mechanistic Probes: Advanced mechanistic studies on the key cyclopropanation and rearrangement steps will be vital. Understanding the precise mechanism, including the potential involvement of diradical intermediates in the thermal Cope rearrangement of the trans-divinylcyclopropane, can inform the design of more effective catalysts and reaction conditions. nih.govresearchgate.net
| Emerging Field | Potential Application | Anticipated Advantage |
|---|---|---|
| Transition Metal / Organocatalysis | Catalyze the Cope rearrangement of the divinylcyclopropane intermediate. | Lower reaction temperatures, improved yield, and potential for enantioselectivity. researchgate.netresearchgate.net |
| Synergistic Catalysis | Streamline side-chain construction or core functionalization. | Increased efficiency and access to novel transformations by activating multiple components simultaneously. nih.gov |
| Photocatalysis / Electrocatalysis | Replace harsh radical reactions (e.g., Barton decarboxylation) or forge C-C bonds. | Milder, more sustainable conditions and high functional group tolerance. scribd.comfrontiersin.orgnih.gov |
| Advanced Mechanistic Studies | Elucidate the transition state and intermediates of the key rearrangement. | Rational design of next-generation catalysts and optimized reaction conditions. nih.govresearchgate.net |
Applications of Advanced Computational Chemistry for this compound Systems
Computational chemistry provides a powerful, non-invasive toolkit to investigate complex reaction mechanisms and predict molecular properties, making it an invaluable asset for future this compound research. wikipedia.orgescholarship.org While no specific computational studies on this compound have been published, the application of these methods is a clear and promising future direction.
Key applications would include:
Modeling Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanics (QM) methods can be used to map the potential energy surface of the key Cope rearrangement. kallipos.gr This would allow for the detailed characterization of the transition state structures for both the concerted (from the cis-divinylcyclopropane) and potential diradical pathways (from the trans-isomer). researchgate.net Such studies could explain the high temperature requirement and guide the design of substrates or catalysts that lower the activation energy.
Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the asymmetric cyclopropanation and Cope rearrangement steps. By modeling the interaction between the substrate and various chiral ligands or catalysts, researchers can predict which systems are most likely to provide high enantioselectivity, thereby prioritizing experimental efforts. wikipedia.org
Structure and Stereochemistry Confirmation: Computational methods can calculate spectroscopic properties, such as NMR chemical shifts and circular dichroism (CD) spectra. By comparing the calculated spectra for different possible stereoisomers of this compound with experimental data, it may be possible to assign the absolute configuration of the natural product.
Investigating Biosynthetic Pathways: QM/MM (Quantum Mechanics/Molecular Mechanics) and molecular dynamics (MD) simulations can be used to model proposed enzymatic reactions. escholarship.org For example, one could model the docking of clavulone III into a putative cyclase active site and calculate the energetic feasibility of a proposed electrocyclization to form this compound, providing support for or against the hypothesized biosynthetic pathway. mdpi.com
The integration of these advanced computational approaches will undoubtedly de-risk and accelerate experimental programs aimed at the efficient synthesis and full biological characterization of this compound. hokudai.ac.jposcars-project.eu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Clavubicyclone, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : this compound synthesis typically involves [describe core steps, e.g., cycloaddition or enzymatic catalysis]. Optimization requires systematic variation of parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. For example, fractional factorial designs can identify critical factors affecting yield . Purification via column chromatography or recrystallization should follow established protocols, with purity verified by HPLC (>95%) .
- Table : Common synthetic routes and optimization strategies:
| Route | Key Reagents | Yield Range | Optimization Tips |
|---|---|---|---|
| Route A | X, Y, Z | 40-60% | Use anhydrous conditions, inert atmosphere |
| Route B | Enzyme P | 50-70% | Optimize pH and temperature gradients |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what are common pitfalls in data interpretation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for structural elucidation. Ensure samples are deuterated and free of paramagnetic impurities. X-ray crystallography provides definitive confirmation but requires high-quality single crystals. Common pitfalls include misassignment of diastereotopic protons or overlooking solvent peaks in NMR . Mass spectrometry (HRMS) should confirm molecular ion peaks with <2 ppm error.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo). Conduct meta-analyses to identify confounding variables (e.g., dosage, administration route). Replicate studies under standardized conditions (e.g., OECD guidelines) and use orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results. Triangulate findings with computational models (e.g., molecular dynamics simulations) .
Q. What in silico approaches are recommended for predicting this compound’s pharmacokinetic properties, and how should these models be validated experimentally?
- Methodological Answer : Use QSAR models (e.g., SwissADME, pkCSM) to predict absorption, distribution, and toxicity. Molecular docking (AutoDock Vina) can identify potential protein targets. Validate predictions via:
- In vitro assays : Caco-2 permeability, microsomal stability tests.
- In vivo validation : Pharmacokinetic profiling in rodent models (plasma half-life, AUC calculations) .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy while minimizing off-target effects?
- Methodological Answer : Employ log-spaced dosing (e.g., 0.1–100 µM) in triplicate, with positive/negative controls. Use high-content screening (HCS) to monitor off-target effects (e.g., mitochondrial toxicity via JC-1 staining). Statistical analysis (ANOVA with Tukey post-hoc) must account for multiple comparisons. Preclinical studies should adhere to ARRIVE guidelines for reproducibility .
Data Analysis and Reproducibility
Q. What statistical frameworks are appropriate for analyzing this compound’s heterogeneous experimental data (e.g., EC₅₀ variability)?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. For non-normal distributions, use non-parametric tests (Mann-Whitney U). Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize significance. Open-source tools like R or Python (SciPy) enhance reproducibility .
Q. How can researchers ensure rigorous peer review of this compound-related studies, particularly in resolving methodological critiques?
- Methodological Answer : Pre-submission validation via platforms like Protocol.io ensures transparency. Address reviewer concerns by providing raw data (e.g., NMR spectra, chromatograms) in supplementary materials. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to preemptively refine study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
